molecular formula C23H18ClN7O B11269031 N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3-methylbenzamide

N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3-methylbenzamide

Cat. No.: B11269031
M. Wt: 443.9 g/mol
InChI Key: WWSKVDLNEWNAFK-UHFFFAOYSA-N
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Description

N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3-methylbenzamide is a complex organic compound featuring a pyrazolo[3,4-d]pyrimidine core. This structure is notable for its potential pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties. The compound’s unique arrangement of nitrogen-containing heterocycles makes it a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3-methylbenzamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution reactions: Introduction of the 3-chlorophenyl group and the 3-methylbenzamide moiety through nucleophilic substitution reactions.

    Coupling reactions: Use of coupling agents like EDCI or DCC to link the pyrazole and benzamide fragments.

Industrial Production Methods

Industrial production may involve:

    Batch processing: Utilizing large reactors for each step, ensuring high purity and yield.

    Flow chemistry: Continuous flow reactors can enhance reaction efficiency and scalability.

    Purification: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially for modifying the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.

    Solvents: Dimethyl sulfoxide (DMSO), dichloromethane (DCM), ethanol.

Major Products

    Oxidation products: Hydroxylated derivatives.

    Reduction products: Reduced forms of the aromatic rings or nitrogen heterocycles.

    Substitution products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Synthetic intermediates: Used in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

Medicine

    Drug development: Investigated for its potential as a therapeutic agent in treating cancer and viral infections.

Industry

    Pharmaceuticals: Used in the development of new drugs.

    Agriculture: Potential use in developing agrochemicals.

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets:

    Molecular targets: Enzymes, receptors, and DNA.

    Pathways involved: Inhibition of kinase activity, modulation of signal transduction pathways, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolopyrimidines: Compounds with similar core structures but different substituents.

    Benzamides: Compounds with the benzamide moiety but different heterocyclic cores.

Uniqueness

    Structural uniqueness: The combination of pyrazolo[3,4-d]pyrimidine and benzamide moieties.

    Pharmacological profile: Distinct activity spectrum compared to other pyrazolopyrimidines and benzamides.

This detailed article provides a comprehensive overview of N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3-methylbenzamide, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C23H18ClN7O

Molecular Weight

443.9 g/mol

IUPAC Name

N-[2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-3-methylbenzamide

InChI

InChI=1S/C23H18ClN7O/c1-14-5-3-6-16(9-14)23(32)28-20-10-15(2)29-31(20)22-19-12-27-30(21(19)25-13-26-22)18-8-4-7-17(24)11-18/h3-13H,1-2H3,(H,28,32)

InChI Key

WWSKVDLNEWNAFK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC(=NN2C3=NC=NC4=C3C=NN4C5=CC(=CC=C5)Cl)C

Origin of Product

United States

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